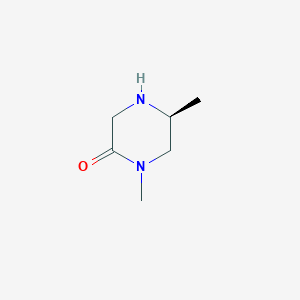

(S)-1,5-Dimethylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5S)-1,5-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXCFTFFNGQODI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C(=O)CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659973 | |

| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068149-94-9 | |

| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1,5-Dimethylpiperazin-2-one: A Technical Guide for Drug Development Professionals

Abstract

(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class of molecules. The piperazinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The specific stereochemistry and substitution pattern of this compound make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Piperazinones in Medicinal Chemistry

The piperazinone core, a six-membered ring containing two nitrogen atoms and a carbonyl group, is a structural motif of significant interest in drug discovery. Its conformational rigidity and the presence of multiple points for substitution allow for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with biological targets. The introduction of chirality, as seen in this compound, further enhances the potential for stereospecific interactions, which is a critical factor in modern drug design for improving efficacy and reducing off-target effects.

Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The piperazinone subclass, in particular, is found in compounds with diverse therapeutic uses, from kinase inhibitors to anti-arrhythmic agents.[3][4] The "(S)" configuration at the 5-position of 1,5-Dimethylpiperazin-2-one introduces a key chiral center that can be exploited in the development of novel therapeutics.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, several key physicochemical properties can be predicted or have been reported.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| CAS Number | 1068149-94-9 | [5] |

| Appearance | Not specified (likely a solid or oil) | - |

| Boiling Point (predicted) | 243 °C | [5] |

| Density (predicted) | 0.985 g/cm³ | [5] |

| Flash Point (predicted) | 101 °C | [5] |

| pKa (predicted) | 7.49 ± 0.40 | [5] |

| SMILES | CN1CNCC1=O | [5] |

| InChIKey | TUXCFTFFNGQODI-YFKPBYRVSA-N | [5] |

These properties suggest a relatively stable, polar molecule with a basic nitrogen atom, making it amenable to salt formation for improved solubility and handling.

Synthesis and Stereochemistry

The synthesis of chiral piperazinones is a topic of considerable interest.[6] While a specific, detailed experimental protocol for this compound is not readily found in the literature, a general and plausible synthetic route can be devised based on established methods for similar chiral piperazinone derivatives.

A common strategy involves the reductive amination of a chiral amino acid derivative with a protected aminoacetaldehyde, followed by deprotection and cyclization.

Diagram 1: Plausible Synthetic Pathway for this compound

Caption: A generalized synthetic route to this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Chiral Diamine Intermediate

-

To a solution of (S)-alanine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine to neutralize the salt and filter to remove the triethylamine hydrochloride.

-

To the filtrate, add a solution of N-Cbz-aminoacetaldehyde in methanol and cool the mixture to 0 °C.

-

Add triethylamine followed by the portion-wise addition of sodium triacetoxyborohydride.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diamine intermediate.

Step 2: N-Methylation

-

Dissolve the crude diamine intermediate in methanol.

-

Add formaldehyde (as a 37% aqueous solution).

-

Subject the mixture to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the N-methylated diamine.

Step 3: Deprotection and Cyclization

-

Dissolve the N-methylated diamine in methanol.

-

Add a Pd/C catalyst.

-

Hydrogenate the mixture to remove the Cbz protecting group, which will be followed by spontaneous intramolecular cyclization to form the piperazinone ring.

-

Filter the catalyst and concentrate the solvent.

-

Purify the residue by column chromatography to obtain this compound.

Causality Behind Experimental Choices:

-

Choice of Protecting Group: The benzyloxycarbonyl (Cbz) group is chosen as it is stable under the reductive amination conditions and can be readily removed by hydrogenolysis, which can simultaneously effect the cyclization.

-

Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, minimizing the reduction of the aldehyde to an alcohol.

-

One-Pot Deprotection and Cyclization: The final step is designed as a cascade reaction where the deprotection of the amine directly leads to the cyclization, which is an efficient strategy to form the heterocyclic ring.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, a doublet for the C5-methyl group, and a series of multiplets for the diastereotopic methylene protons of the piperazinone ring. The proton at the chiral center (C5) would likely appear as a multiplet.

-

¹³C NMR: The spectrum should display six distinct carbon signals, including a signal for the carbonyl carbon (around 170 ppm), signals for the two methyl carbons, and signals for the three methylene and methine carbons of the ring.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 128.17.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group would be expected in the region of 1650-1680 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

Potential Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to serve as a conformationally constrained building block.

Diagram 2: Role of this compound in Drug Discovery

Caption: Workflow illustrating the use of the scaffold in drug discovery.

The primary amine at the 4-position (after a hypothetical deprotection of a precursor) or the secondary amine in the final product can be functionalized through various reactions such as:

-

N-Arylation/N-Alkylation: To introduce substituents that can interact with specific pockets of a target protein.

-

Amide Bond Formation: To couple the piperazinone core to other molecular fragments.

These modifications can lead to the development of libraries of compounds for screening against various biological targets. Given the known activities of piperazine and piperazinone derivatives, potential therapeutic areas for compounds derived from this compound include:

-

Oncology: As scaffolds for kinase inhibitors.

-

Central Nervous System (CNS) Disorders: As ligands for various receptors and transporters.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

The stereocenter at the 5-position is crucial for achieving high selectivity and potency, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.

Conclusion and Future Perspectives

This compound represents a chiral building block with significant potential in medicinal chemistry. While detailed experimental characterization is not yet widely available in the public domain, its structural features and the established importance of the piperazinone scaffold suggest its utility in the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in drug discovery and development. The development of efficient and stereoselective synthetic routes will be key to unlocking the full potential of this and related chiral piperazinones.

References

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.

- Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. (2016-06-17).

- CN108129404B - Synthesis method of chiral piperazinone derivative.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.

- Buy 1,6-dimethylpiperazin-2-one hydrochloride | 2243516-56-3. Smolecule. (2024-04-14).

- Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.

- Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.

- The medicinal chemistry of piperazines: A review. PubMed.

- US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.

- (5S)-1,5-dimethylpiperazin-2-one hydrochloride. LabSolu.

- This compound | 1068149-94-9. ChemicalBook.

- DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.

- CN106117153A - The preparation method of 2 piperazinones.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. PubMed. (2024-08-08).

- 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts.

Sources

- 1. Buy 1,6-dimethylpiperazin-2-one hydrochloride | 2243516-56-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1068149-94-9 [amp.chemicalbook.com]

- 4. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-1,5-Dimethylpiperazin-2-one: A Technical Guide for Drug Development Professionals

Introduction

(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class of molecules. The piperazine core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. A thorough understanding of the spectroscopic properties of substituted piperazinones like this compound is fundamental for its identification, structural elucidation, and quality control during drug discovery and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers and scientists.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the piperazinone ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| N¹-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H | - | The N-methyl group is deshielded by the adjacent nitrogen atom, resulting in a downfield shift compared to a typical alkyl proton.[1][2][3][4] |

| C⁵-CH₃ | ~1.2 - 1.4 | Doublet (d) | 3H | ~6-7 | This methyl group is on a chiral center and will be split by the adjacent methine proton (H⁵). |

| H³ (axial & equatorial) | ~3.2 - 3.6 | Multiplet (m) | 2H | - | These methylene protons are adjacent to a carbonyl group and a nitrogen atom, leading to a complex splitting pattern and a downfield shift. |

| H⁵ | ~3.0 - 3.3 | Multiplet (m) | 1H | - | This methine proton is coupled to the C⁵-methyl group and the adjacent methylene protons (H⁶), resulting in a multiplet. |

| H⁶ (axial & equatorial) | ~2.8 - 3.2 | Multiplet (m) | 2H | - | These methylene protons are adjacent to a nitrogen atom and the chiral center at C⁵, leading to a complex splitting pattern. |

Experimental Protocol: ¹H NMR Analysis

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Shim the magnetic field to obtain optimal resolution and symmetrical peak shapes.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C² (C=O) | ~165 - 175 | The carbonyl carbon of the cyclic amide (lactam) is significantly deshielded and appears at a low field.[5][6][7][8] |

| C³ | ~45 - 55 | This methylene carbon is adjacent to the carbonyl group and a nitrogen atom. |

| C⁵ | ~50 - 60 | This methine carbon is part of the chiral center and is bonded to a nitrogen and a methyl group. |

| C⁶ | ~40 - 50 | This methylene carbon is adjacent to a nitrogen atom. |

| N¹-CH₃ | ~35 - 45 | The carbon of the N-methyl group is influenced by the adjacent nitrogen. |

| C⁵-CH₃ | ~15 - 25 | The carbon of the C-methyl group is in a typical alkyl region. |

Experimental Protocol: ¹³C NMR Analysis

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a broadband probe to detect the ¹³C signals.

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each carbon.

-

A longer relaxation delay may be necessary for quaternary carbons, although none are present in this molecule.

-

-

Data Acquisition & Processing: The acquisition and processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| ~2950 - 2850 | Medium-Strong | C-H stretch (alkyl) | Corresponds to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[9] |

| ~1650 - 1680 | Strong | C=O stretch (amide I) | This is a characteristic strong absorption for the carbonyl group in a six-membered cyclic amide (lactam).[10][11][12] |

| ~1460 | Medium | CH₂ bend (scissoring) | Bending vibration of the methylene groups in the ring.[9] |

| ~1250 - 1350 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bonds within the piperazinone ring.[10] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or pure solvent).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

| 128 | [M]⁺˙ (Molecular Ion) | The molecular weight of C₆H₁₂N₂O is 128.17 g/mol . |

| 113 | [M - CH₃]⁺ | Loss of a methyl group from either the N¹ or C⁵ position. |

| 85 | [M - C₂H₃O]⁺ | Fragmentation involving the loss of the acetyl group. |

| 70 | [C₄H₈N]⁺ | A common fragment for piperazine derivatives resulting from ring cleavage.[13] |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring.[13] |

Experimental Protocol: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

GC Separation:

-

Injector: Use an appropriate injection temperature (e.g., 250 °C) to ensure complete vaporization.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: A temperature gradient program is employed to separate the analyte from any impurities before it enters the mass spectrometer.

-

-

MS Detection (Electron Ionization):

-

Ion Source: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detects the ions.

-

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of spectroscopic data acquisition and analysis for the characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide offer a robust framework for researchers and drug development professionals. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently identify and characterize this important class of molecules, ensuring the integrity and quality of their research and development efforts.

References

- ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

- Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- Unknown. Carbonyl compounds - IR spectroscopy.

- Unknown. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals.

- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Michigan State University Department of Chemistry. Infrared Spectrometry.

- Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.). Pearson Education Inc.

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-depth Technical Guide to the Crystal Structure Analysis of (S)-1,5-Dimethylpiperazin-2-one

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of (S)-1,5-Dimethylpiperazin-2-one, a chiral heterocyclic compound of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and solid-state characterization of small molecule drug candidates.

Introduction: The Significance of Structural Elucidation in Drug Development

The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of bioactive molecules and approved pharmaceutical agents.[1] Its rigid, yet conformationally adaptable, framework makes it an attractive building block for creating peptidomimetics and other complex molecular architectures. The introduction of chirality, as in this compound, adds a critical dimension to its potential biological activity, as stereochemistry often governs molecular recognition at the target site.[2]

The three-dimensional arrangement of atoms in the solid state, or the crystal structure, dictates many of the physicochemical properties of an active pharmaceutical ingredient (API).[3] These properties, including solubility, dissolution rate, stability, and bioavailability, are critical determinants of a drug's efficacy and manufacturability. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a cornerstone of rational drug design and development.[4][5] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing unambiguous determination of molecular conformation, stereochemistry, and intermolecular interactions.[5][6]

This guide will delineate the complete workflow for the crystal structure analysis of this compound, from its synthesis and crystallization to the detailed interpretation of its crystallographic and computational data.

Synthesis and Spectroscopic Characterization

A robust synthetic route is paramount for obtaining high-purity material suitable for crystallization. The asymmetric synthesis of this compound can be achieved through various established methods for chiral piperazinones, often involving palladium-catalyzed asymmetric hydrogenation or the use of chiral pool starting materials.[7][8]

Exemplar Asymmetric Synthesis Protocol

The following protocol is a representative method for the synthesis of the target compound.

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: A solution of a suitable prochiral pyrazin-2-ol precursor is prepared in an appropriate solvent (e.g., methanol, DCM).

-

Catalyst Introduction: A chiral palladium catalyst is introduced into the reaction vessel under an inert atmosphere.

-

Asymmetric Hydrogenation: The reaction mixture is subjected to high-pressure hydrogen gas at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.[7][8]

-

Work-up and Cyclization: The catalyst is filtered off, and the resulting intermediate is treated with a base to facilitate intramolecular cyclization to form the piperazin-2-one ring.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Confirmation

Prior to crystallization attempts, the identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, including the presence and connectivity of the two methyl groups and the piperazinone core. Chiral shift reagents or the acquisition of spectra in a chiral solvent can be used to confirm the enantiomeric purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the amide carbonyl group (C=O) and C-N bonds within the piperazinone ring.

Crystallization

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis.[9] Several methods should be screened to find the optimal conditions.

Common Crystallization Techniques

| Technique | Description | Key Parameters |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[10] | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[11] | Solvent/precipitant system, temperature. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[10] | Solvent miscibility and density, temperature. |

Protocol for Crystallization Screening:

-

Solubility Screening: The solubility of this compound is tested in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Preparation of Saturated Solutions: Near-saturated solutions are prepared in the solvents identified in the previous step.

-

Setting up Crystallization Experiments: The prepared solutions are used to set up crystallization trials using the techniques described in the table above. Multiple trials with different solvent systems and at different temperatures (e.g., room temperature, 4°C) are recommended.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6]

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. The raw data are then processed to correct for experimental factors and to obtain a set of unique reflection intensities.

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a full-matrix least-squares algorithm to improve the agreement between the observed and calculated diffraction data.

Hypothetical Crystallographic Data for this compound

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD).[12][13] Therefore, the following is a hypothetical yet realistic set of crystallographic data, based on the analysis of similar small organic molecules and piperazine derivatives, for illustrative purposes.[14][15][16]

| Parameter | Value |

| Chemical Formula | C₆H₁₂N₂O |

| Formula Weight | 128.17 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5432 |

| b (Å) | 9.8765 |

| c (Å) | 11.2345 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 725.12 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.175 |

Analysis of the Crystal Structure

-

Molecular Conformation: The piperazin-2-one ring would likely adopt a distorted chair or boat conformation to minimize steric strain between the methyl groups and the carbonyl oxygen. The precise conformation and the puckering parameters would be determined from the refined atomic coordinates.

-

Bond Lengths and Angles: The bond lengths and angles would be expected to be within the normal ranges for similar chemical functionalities. For instance, the C=O bond of the amide would be approximately 1.23 Å, and the C-N bonds would be around 1.34 Å (amide) and 1.47 Å (amine).

-

Absolute Stereochemistry: The use of a chiral space group (P2₁2₁2₁) and the known chirality from the synthesis would allow for the unambiguous assignment of the (S) configuration at the C5 position. This is a key advantage of SC-XRD for chiral molecules.[5]

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors (like an N-H group), the crystal packing would likely be dominated by weaker C-H···O hydrogen bonds and van der Waals interactions. The carbonyl oxygen would act as a hydrogen bond acceptor. These interactions would link the molecules into a three-dimensional network.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and rationalize the experimental crystallographic data.[3][10]

Geometry Optimization

The geometry of an isolated molecule of this compound can be optimized in the gas phase using DFT calculations (e.g., at the B3LYP/6-311+G(2d,p) level of theory).[3] Comparing the optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces on the molecular conformation.

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

-

FMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.[3]

-

MEP Analysis: The MEP map illustrates the charge distribution on the molecular surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is useful for predicting sites of intermolecular interactions.

Caption: Workflow for the computational analysis of this compound.

Discussion: Implications for Drug Development

The detailed structural information obtained from this comprehensive analysis has several important implications for drug development:

-

Polymorphism: Small organic molecules can often crystallize in multiple forms, known as polymorphs, which can have different physicochemical properties.[17] A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs.

-

Solid-State Stability: The nature and strength of intermolecular interactions in the crystal lattice influence the melting point, hardness, and stability of the solid form.

-

Solubility and Bioavailability: The crystal packing energy can affect the energy required to dissolve the solid, thus influencing its solubility and, consequently, its bioavailability.

-

Intellectual Property: Novel crystalline forms of an API can be patentable, providing a strategy for life-cycle management of a drug product.[17]

Conclusion

The crystal structure analysis of this compound is a multifaceted process that integrates asymmetric synthesis, advanced crystallization techniques, definitive single-crystal X-ray diffraction, and insightful computational modeling. A comprehensive understanding of its three-dimensional structure is indispensable for optimizing its properties as a potential drug candidate. The methodologies and analytical frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to successfully elucidate and leverage the solid-state chemistry of this important class of chiral heterocyclic compounds.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Synthesis, crystal structure, DFT study, hirshfeld surface analysis and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. Journal of Molecular Structure. Retrieved from [Link]

-

Wang, C., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Retrieved from [Link]

-

García-López, V., et al. (2021). Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. ResearchGate. Retrieved from [Link]

-

Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

-

University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

Hughes, D. L. (2009). The role of crystallography in drug design. PMC. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Retrieved from [Link]

-

Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Retrieved from [Link]

-

Zhang, J., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Full article: Sythesis, single crystal X-ray analysis, and DFT calculations of te rt-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central. Retrieved from [Link]

-

Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCr Journals. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-dimethylpiperazin-2-one. Retrieved from [Link]

-

Davies, S. G., et al. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Li, H., et al. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. PubMed Central. Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

IUCr Journals. (2024). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-dimethylpiperazin-2-one. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational investigation of the nitrosation mechanism of piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 13. Search - Access Structures [ccdc.cam.ac.uk]

- 14. journals.iucr.org [journals.iucr.org]

- 15. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

(S)-1,5-Dimethylpiperazin-2-one solubility in organic solvents

An In-Depth Technical Guide to the Solubility of (S)-1,5-Dimethylpiperazin-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Drug Development

In the intricate process of drug discovery and development, understanding the physicochemical properties of a lead compound is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] This guide focuses on this compound, a heterocyclic compound featuring a cyclic amide (lactam) structure. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles, experimental methodologies, and predictive insights necessary to characterize the solubility of this compound and others in its class within various organic solvents. Our approach is grounded in established scientific principles and field-proven experimental techniques, ensuring a robust framework for your research endeavors.

Physicochemical Profile of this compound

This compound is a chiral cyclic diamide with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[2] Its structure, featuring a piperazinone backbone with methyl substitutions at the 1 and 5 positions, dictates its solubility characteristics. The presence of a carbonyl group (C=O) and two nitrogen atoms within the heterocyclic ring allows for specific intermolecular interactions that govern its dissolution in various solvents.

Key Structural Features Influencing Solubility:

-

Amide Group: The core functional group is a tertiary amide within a cyclic structure (a lactam). The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Nitrogen Atoms: The nitrogen at position 1 is a tertiary amine, while the nitrogen at position 4 is part of the amide linkage. The lone pair of electrons on the tertiary amine nitrogen can also act as a hydrogen bond acceptor.

-

Methyl Groups: The two methyl groups contribute to the molecule's lipophilicity, which will influence its solubility in nonpolar organic solvents.

-

Chirality: The (S)-enantiomer designation is crucial for its biological activity but is not expected to significantly alter its fundamental solubility in achiral solvents compared to its (R)-enantiomer.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Amides, including cyclic amides like this compound, exhibit a unique combination of polarity and hydrogen bonding capabilities.[3][4] The carbonyl oxygen is a strong hydrogen bond acceptor, while the absence of an N-H bond in this tertiary amide means it cannot act as a hydrogen bond donor.[4] This characteristic is pivotal in its interactions with different types of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound due to their ability to hydrogen bond with the carbonyl oxygen and the tertiary amine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but lack hydrogen bond donating capabilities. They can effectively solvate the polar regions of the molecule and are often good solvents for amides.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capacity. The solubility of a polar molecule like this compound is expected to be limited in these solvents, driven primarily by weaker van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility is a cornerstone of preformulation studies.[6] The shake-flask method, as originally described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[7][8]

The Shake-Flask Method: Step-by-Step Protocol

This protocol outlines a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[9]

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[1]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Filtration is a critical step to remove any remaining solid particles.[7]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[1]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile and Data Interpretation

While specific experimental data is pending, a qualitative solubility profile can be predicted based on the molecular structure and general principles of solubility for cyclic amides.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbonyl oxygen and tertiary amine nitrogen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions can solvate the polar amide group. Acetonitrile is a good solvent for many cyclic peptides.[10] |

| Ethers | THF, 1,4-Dioxane | Moderate | Can act as hydrogen bond acceptors, interacting with any potential hydrogen bond donors and solvating the polar regions. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity; solubility will depend on the balance between polar and nonpolar interactions. |

| Chlorinated | Dichloromethane | Low to Moderate | Can engage in dipole-dipole interactions but lacks strong hydrogen bonding capabilities. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions; unlikely to effectively solvate the polar amide functionality. |

| Aliphatic | Hexane, Heptane | Very Low | Nonpolar nature makes it a poor solvent for a polar molecule like a lactam. |

Advanced Predictive Approaches to Solubility

In modern drug development, computational models are increasingly used to predict physicochemical properties, saving time and resources.[11]

-

Quantitative Structure-Property Relationship (QSPR): These models correlate a compound's structural features (descriptors) with its observed solubility.[12]

-

Thermodynamic Models (e.g., UNIFAC): These group contribution methods estimate activity coefficients to predict solubility.[12]

-

Machine Learning and AI: Advanced algorithms can be trained on large datasets of known solubilities to predict the solubility of new compounds with increasing accuracy.[11][13]

These predictive tools can be invaluable in the early stages of development to screen solvent systems and prioritize experimental work.

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding with rigorous experimental protocols, researchers can generate the reliable data needed to advance their drug development programs. The principles and methodologies outlined here are not only applicable to the target compound but also serve as a valuable resource for characterizing the solubility of a wide range of heterocyclic drug candidates. The path to successful formulation begins with a thorough understanding of solubility, and this guide is intended to be a trusted companion on that journey.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09). ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). American Pharmaceutical Review. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Hydrophobicity of beta-lactam antibiotics. Explanation and prediction of their behaviour in various partitioning solvent systems and reversed-phase chromatography. PubMed. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020-11-13). PMC - NIH. [Link]

-

Regular Article. Physical Chemistry Research. [Link]

-

Studying of Applications of Normal and Cyclic Amides Compounds. ResearchGate. [Link]

-

Prediction of solubility of drugs and other compounds in organic solvents. Scilit. [Link]

-

Solubility of Amides. Chemistry Stack Exchange. [Link]

-

Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Scilit. [Link]

-

Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. NIH. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

-

3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704. PubChem. [Link]

-

1-Methylpiperazin-2-one | C5H10N2O | CID 4399042. PubChem. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Master Organic Chemistry. [Link]

-

1,4-Dimethylpiperazine | C6H14N2 | CID 7818. PubChem. [Link]

-

1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. This compound | 1068149-94-9 [amp.chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. physchemres.org [physchemres.org]

Technical Guide: Stability Profile, Degradation Pathways, and Handling of (S)-1,5-Dimethylpiperazin-2-one

Executive Summary

(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound featuring a piperazinone core, a structure of interest in medicinal chemistry and drug development. The integrity of this molecule is paramount for reproducible research and the development of safe and effective pharmaceuticals. This guide provides an in-depth analysis of the compound's stability, outlining its primary vulnerabilities to environmental factors. The principal stability concerns are its marked hygroscopicity and the susceptibility of its lactam functionality to hydrolysis under both acidic and basic conditions. Furthermore, as with many amine-containing structures, the potential for oxidation necessitates controlled storage. This document details the underlying chemical principles governing its stability, provides validated protocols for storage and handling, and presents a systematic approach for assessing its degradation profile through forced degradation studies. Adherence to these guidelines is critical for researchers, chemists, and formulation scientists to ensure the compound's quality, purity, and performance in downstream applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate stability studies.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 1068149-94-9 | [1] |

| Boiling Point | 243 °C | [1] |

| Density | 0.985 g/cm³ | [1] |

| Predicted pKa | 7.49 ± 0.40 | [1] |

| Appearance | Crystalline Solid |

Note: pKa value is predicted and should be experimentally verified for critical applications.

Intrinsic Stability Profile and Potential Degradation Pathways

The stability of this compound is governed by its functional groups: a tertiary amine, a secondary amine, and a cyclic amide (lactam). These features make it susceptible to specific degradation pathways.

Hygroscopicity and Moisture Sensitivity

Piperazine and its derivatives are well-documented as being hygroscopic, readily absorbing moisture from the atmosphere.[2][3] This characteristic is driven by the polar nature of the molecule, particularly the amine and amide functionalities, which can form hydrogen bonds with water.

-

Causality: The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen act as hydrogen bond acceptors, attracting atmospheric water.

-

Consequences:

-

Inaccurate Weighing: Absorption of water leads to significant errors in weighing, impacting solution concentration and stoichiometric calculations.

-

Chemical Degradation: The presence of water can initiate or accelerate hydrolytic degradation.

-

Physical Changes: The solid may clump, cake, or deliquesce (dissolve in the absorbed water), altering its physical properties.[2]

-

pH-Dependent Stability and Hydrolysis

The lactam ring is the most chemically labile feature under hydrolytic stress. Amide bonds are susceptible to both acid- and base-catalyzed hydrolysis.[4]

-

Acid-Catalyzed Hydrolysis: In an acidic environment (pH < 7), the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and ring-opening. The tertiary amine (predicted pKa ~7.5) will also be protonated, which may influence the rate of hydrolysis.

-

Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and initiating ring cleavage.

Oxidative Stability

The piperazinone ring contains two nitrogen atoms that can be susceptible to oxidation. Tertiary amines, in particular, can be oxidized to form N-oxides. Studies on related piperazine compounds have shown that oxidative conditions can lead to the formation of piperazinones (if not already present) and ring-cleavage products.[5][6][7] The presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents can trigger these degradation pathways.

Thermal and Photochemical Stability

While the compound has a high boiling point, elevated temperatures will accelerate all degradation reactions, particularly hydrolysis and oxidation.[8] Several suppliers recommend protecting the compound from light, indicating a potential for photolytic degradation.[1][9][10] UV or visible light can provide the energy to excite electrons and initiate radical-based degradation reactions.

Diagram 2: Potential Degradation Pathways

Caption: Primary hypothesized degradation routes for the core molecule.

Recommended Storage and Handling Procedures

To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is mandatory.

Long-Term Storage Conditions

The following conditions are based on supplier recommendations and chemical first principles to mitigate the risks outlined above.

Table 2: Recommended Long-Term Storage Parameters

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential chemical degradation reactions.[1][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hygroscopic water uptake and oxidation.[9] |

| Container | Tightly-sealed, amber glass vial or bottle with a secure, lined cap. | Prevents ingress of air and moisture.[11][12] Amber glass protects from light. |

| Light | Store in the dark. | Prevents potential photochemical degradation.[9][10] |

Protocol for Handling and Aliquoting

Minimizing exposure to the laboratory atmosphere is the primary goal during handling.

-

Preparation: Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment (Ideal): Perform all manipulations, including weighing and aliquoting, inside a glove box or glove bag with a dry, inert atmosphere (<10% relative humidity).[13]

-

Inert Environment (Standard Lab): If a glove box is unavailable:

-

Work quickly and efficiently to minimize exposure time.

-

Before sealing the main container, flush the headspace with a gentle stream of dry argon or nitrogen.

-

Immediately and tightly reseal the container. Consider using paraffin film for an extra layer of protection on long-term storage containers.[14]

-

-

Utensils: Use clean, dry spatulas and weighing vessels.

-

Cleanup: Clean any spills immediately. Due to its hygroscopic and corrosive nature, spilled material can attract moisture and form a corrosive solution.[2]

Framework for Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is an essential experimental process in drug development to identify likely degradation products and establish stability-indicating analytical methods.[4][15]

Objective & Rationale

The objective is to intentionally degrade the compound under more severe conditions than it would typically encounter during storage.[8][15] This accelerated process provides critical insights into:

-

Degradation Pathways: Identifying the products formed under various stresses.[16]

-

Intrinsic Stability: Understanding the molecule's inherent vulnerabilities.

-

Method Validation: Demonstrating that the chosen analytical method (e.g., HPLC) can separate the parent compound from all significant degradants, thus proving it is "stability-indicating."[17]

Diagram 3: Workflow for Forced Degradation Studies

Caption: Systematic workflow for conducting forced degradation studies.

Experimental Protocols

A. Stock Solution Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL.

B. Stress Conditions:

-

For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent).

-

Acidic Hydrolysis:

-

Stressor: 0.1 M Hydrochloric Acid (HCl).

-

Condition: Heat at 60-80 °C for a predefined time course (e.g., 2, 8, 24 hours).

-

-

Basic Hydrolysis:

-

Stressor: 0.1 M Sodium Hydroxide (NaOH).

-

Condition: Heat at 60-80 °C for a time course.

-

-

Oxidative Degradation:

-

Stressor: 3-30% Hydrogen Peroxide (H₂O₂).

-

Condition: Store at room temperature, protected from light, for a time course.

-

-

Thermal Degradation:

-

Stressor: 50:50 Acetonitrile/Water.

-

Condition: Heat at 80 °C, protected from light, for a time course.

-

-

Photolytic Degradation:

-

Expose the solution (in a photostable, transparent container) to controlled light exposure as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Wrap a control sample in aluminum foil and expose it alongside the test sample.

-

C. Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Dilute the sample to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

Analyze by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradants.

Conclusion

The chemical integrity of this compound is critically dependent on rigorous control of its storage and handling environment. Its pronounced hygroscopicity, coupled with susceptibility to hydrolysis and oxidation, defines its stability profile. By implementing the recommended protocols—specifically, storage at 2-8 °C under an inert atmosphere and protected from light—and by employing careful handling techniques to minimize atmospheric exposure, researchers can effectively preserve the purity and reliability of this compound. The provided framework for forced degradation studies offers a robust methodology for further characterizing its stability and developing validated analytical methods essential for its application in regulated drug development environments.

References

- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

- BioProcess International.

- Vivan Therapeutics. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResearchGate.

- National Institutes of Health (NIH).

- TutorChase. How do you handle hygroscopic solutes in the lab?.

- CORECHEM Inc.

- MilliporeSigma.

- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.

- Sigma-Aldrich. Safety Data Sheet for a related hygroscopic, air and light sensitive compound.

- National Institutes of Health (NIH). Experimental and theoretical investigations into the stability of cyclic aminals.

- ChemScene. Safety Data Sheet for (3R)-1,3-Dimethylpiperazine.

- Chromatography Forum. How to Handle Hygroscopic Reference Standards?.

- Praxair.

- Fisher Scientific.

- ResearchGate.

- ChemicalBook. This compound | 1068149-94-9.

- National Institutes of Health (NIH).

- University of Texas at Austin. Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.

- ChemicalBook. Piperazine | 110-85-0.

- Sigma-Aldrich. trans-2,5-Dimethylpiperazine 98%.

- National Institutes of Health (NIH).

Sources

- 1. This compound | 1068149-94-9 [amp.chemicalbook.com]

- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 3. Piperazine | 110-85-0 [chemicalbook.com]

- 4. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 5. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.utexas.edu [sites.utexas.edu]

- 7. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. tutorchase.com [tutorchase.com]

- 12. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. biopharminternational.com [biopharminternational.com]

Topic: Chiral Purity Determination of (S)-1,5-Dimethylpiperazin-2-one

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. As with most chiral molecules destined for pharmaceutical use, the stereochemical integrity of the material is of paramount importance. The biological activities, pharmacokinetic profiles, and toxicological properties of two enantiomers can differ significantly.[1][2] Therefore, regulatory agencies mandate the use of robust, validated stereoselective analytical methods to quantify the enantiomeric purity of drug substances and intermediates.[3] This guide provides a comprehensive overview of the principal analytical techniques for determining the chiral purity of this compound, framed from the perspective of a Senior Application Scientist. We will delve into the mechanistic underpinnings of chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed, field-proven protocols and a logical framework for method selection.

The Strategic Imperative of Enantiomeric Purity

The concept of chirality is fundamental in drug development. Enantiomers, non-superimposable mirror images of a molecule, often interact differently with the chiral environment of the human body (e.g., enzymes, receptors). One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[1][2] For a chiral building block like this compound, ensuring high enantiomeric purity at the outset is critical to guarantee the stereochemical fidelity of the final Active Pharmaceutical Ingredient (API). This proactive quality control prevents costly downstream purification challenges and ensures the safety and efficacy of the therapeutic candidate.

A Landscape of Analytical Methodologies

The determination of enantiomeric purity can be broadly categorized into two strategies: physical separation of the enantiomers followed by detection (chromatography) or in-situ differentiation using a chiral auxiliary (spectroscopy). The choice of technique depends on factors such as available equipment, required sensitivity, sample matrix, and whether the goal is purely analytical or also preparative.

Chiral Chromatography: The Gold Standard for Enantioseparation

Direct chromatographic resolution of enantiomers is the most widely used approach and relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a Chiral Stationary Phase (CSP).[4] The differing stability of these complexes results in different retention times, allowing for separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and universally accepted technique for enantiomeric purity assessment.[3] For a molecule like 1,5-Dimethylpiperazin-2-one, which contains a basic tertiary amine and an amide, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with N-heterocycles.[5][6]

Expertise & Causality: Why Polysaccharide CSPs? Polysaccharide derivatives (e.g., cellulose or amylose coated on silica) offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[7] The carbamate derivatives on the polysaccharide backbone provide sites for these interactions. The basic nitrogen in the piperazinone ring is a key interaction point. However, this same basicity can lead to poor peak shape due to interactions with acidic silanol groups on the silica support. Therefore, a small amount of a basic additive, such as diethylamine (DEA), is almost always required in the mobile phase to occupy these active sites and ensure sharp, symmetrical peaks.[7]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection:

-

Sample Preparation:

-

Prepare a stock solution of racemic 1,5-Dimethylpiperazin-2-one at 1.0 mg/mL in the mobile phase.

-

Prepare a working standard of the (S)-enantiomer at 0.5 mg/mL.

-

For purity analysis, prepare the test sample at 0.5 mg/mL. Filter all solutions through a 0.45 µm filter.

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: Normal phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C. Rationale: Temperature can affect selectivity; starting at ambient is standard. It can be adjusted (e.g., 15-40 °C) to optimize resolution.

-

Detection: UV at 210 nm. Rationale: The amide chromophore provides sufficient absorbance at low UV wavelengths.

-

Injection Volume: 10 µL.

-

-

Method Optimization:

-

If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) from 10% to 30%. A lower alcohol content generally increases retention and can improve resolution.

-

If peaks are broad, ensure the DEA concentration is sufficient (0.1% is typical).

-

Supercritical Fluid Chromatography (SFC): The High-Throughput Evolution

SFC has emerged as a powerful alternative to HPLC, particularly in drug discovery and development environments.[8] It uses supercritical CO₂, a low-viscosity fluid, as the main mobile phase, which allows for much higher flow rates and consequently, significantly faster analysis times—often 3 to 5 times faster than HPLC.[9][10]

Expertise & Causality: Why SFC? The core advantage of SFC is speed and reduced solvent consumption, making it a "greener" technology.[11] The same polysaccharide-based CSPs used in HPLC are the workhorses of chiral SFC.[12] The separation principles are analogous, with the supercritical CO₂/alcohol mobile phase creating a polar environment for interaction with the CSP. For this compound, SFC offers a compelling advantage for rapid in-process controls or high-throughput screening.

Experimental Protocol: Chiral SFC Method

-

Column Selection: Chiralpak® IC-3 (3 µm particle size). Rationale: Smaller particle columns are common in modern SFC to leverage the high efficiency of the technique.

-

Sample Preparation: As per HPLC protocol, but using Methanol as the diluent is preferred due to its miscibility with the CO₂/Methanol mobile phase.

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: Supercritical CO₂ / Methanol with 0.1% DEA.

-

Gradient: Start with a 5-minute isocratic hold at 15% Methanol. If no separation, run a gradient from 5% to 40% Methanol over 5 minutes. Rationale: A gradient is an effective screening tool in SFC to quickly find the optimal mobile phase strength.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar. Rationale: This pressure ensures the CO₂ remains in a supercritical or subcritical state, which is crucial for chromatographic performance.[11]

-